molecular formula C7H4ClF5OS B1306097 3-(Pentafluorosulfanyl)benzoyl chloride CAS No. 401892-81-7

3-(Pentafluorosulfanyl)benzoyl chloride

Cat. No.: B1306097
CAS No.: 401892-81-7
M. Wt: 266.62 g/mol
InChI Key: IDHIADOQLRPGHK-UHFFFAOYSA-N
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Future Directions

The pentafluorosulfanyl (‐SF5) functional group is gaining popularity as a bioisostere in medicinal chemistry . Future research directions may include expanding the repertoire of low-molecular-weight pentafluorosulfanyl-substituted scaffolds and exploring their potential applications in medicinal chemistry .

Mechanism of Action

Target of Action

It is known that this compound is of increasing interest in the field of medicinal chemistry, suggesting that it may interact with biological targets.

Biochemical Pathways

As the compound is of interest in medicinal chemistry, it is likely that it influences certain biochemical pathways, but specific details are currently lacking.

Biochemical Analysis

Biochemical Properties

3-(Pentafluorosulfanyl)benzoyl chloride plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules through its reactive benzoyl chloride group. This group can form covalent bonds with nucleophilic sites on biomolecules, such as amino groups on proteins or enzymes . These interactions can lead to the modification of the biomolecules, altering their function and activity.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by modifying proteins and enzymes involved in critical cellular pathways. For instance, it can affect cell signaling pathways by altering the activity of key signaling proteins. Additionally, this compound can impact gene expression by modifying transcription factors or other regulatory proteins . These changes can lead to alterations in cellular metabolism and overall cell function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through covalent binding interactions with biomolecules. The benzoyl chloride group reacts with nucleophilic sites on proteins and enzymes, leading to the formation of stable covalent bonds . This can result in the inhibition or activation of enzyme activity, depending on the specific site of modification. Additionally, the modification of transcription factors or other regulatory proteins can lead to changes in gene expression, further influencing cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable, but it can undergo degradation under certain conditions . Long-term exposure to this compound can lead to sustained modifications of cellular proteins and enzymes, resulting in long-term changes in cellular function. In vitro and in vivo studies have shown that the compound can have lasting effects on cellular processes, even after the compound has been removed .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can cause subtle modifications of cellular proteins and enzymes, leading to mild changes in cellular function . At high doses, this compound can cause significant toxicity and adverse effects. These effects can include cell death, tissue damage, and systemic toxicity . Threshold effects have been observed, where the compound exhibits minimal effects below a certain concentration but causes significant toxicity above this threshold.

Metabolic Pathways

This compound is involved in various metabolic pathways. It can interact with enzymes and cofactors involved in metabolic processes, leading to changes in metabolic flux and metabolite levels . The compound can be metabolized by cellular enzymes, leading to the formation of reactive intermediates that can further interact with cellular biomolecules . These interactions can result in alterations in cellular metabolism and overall cell function.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Additionally, this compound can accumulate in specific cellular compartments, depending on its interactions with cellular proteins and other biomolecules . This localization can influence the compound’s activity and function within the cell.

Subcellular Localization

The subcellular localization of this compound is influenced by its interactions with cellular proteins and other biomolecules. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can affect the compound’s activity and function, as it may interact with different sets of biomolecules in different cellular compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the reaction of 3-(Pentafluorosulfanyl)benzoic acid with thionyl chloride (SOCl2) under reflux conditions . The reaction proceeds as follows:

C7H4F5O2S+SOCl2C7H4ClF5OS+SO2+HCl\text{C}_7\text{H}_4\text{F}_5\text{O}_2\text{S} + \text{SOCl}_2 \rightarrow \text{C}_7\text{H}_4\text{ClF}_5\text{OS} + \text{SO}_2 + \text{HCl} C7​H4​F5​O2​S+SOCl2​→C7​H4​ClF5​OS+SO2​+HCl

Industrial Production Methods

Industrial production methods for 3-(Pentafluorosulfanyl)benzoyl chloride are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-(Pentafluorosulfanyl)benzoyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Formation of 3-(Pentafluorosulfanyl)benzamide, 3-(Pentafluorosulfanyl)benzoate esters, etc.

    Reduction: Formation of 3-(Pentafluorosulfanyl)benzyl alcohol.

    Oxidation: Formation of 3-(Pentafluorosulfanyl)benzoic acid.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Trifluoromethyl)benzoyl chloride
  • 3-(Trifluoromethoxy)benzoyl chloride
  • 3-(Trifluoromethylthio)benzoyl chloride

Uniqueness

3-(Pentafluorosulfanyl)benzoyl chloride is unique due to the presence of the pentafluorosulfanyl group, which provides distinct electronic and steric properties compared to other fluorinated benzoyl chlorides. This uniqueness makes it a valuable compound in the synthesis of novel materials and chemicals with enhanced performance .

Properties

IUPAC Name

3-(pentafluoro-λ6-sulfanyl)benzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClF5OS/c8-7(14)5-2-1-3-6(4-5)15(9,10,11,12)13/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDHIADOQLRPGHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(F)(F)(F)(F)F)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClF5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00381326
Record name SBB053612
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00381326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

401892-81-7
Record name (OC-6-21)-[3-(Chlorocarbonyl)phenyl]pentafluorosulfur
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=401892-81-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name SBB053612
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00381326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 3-(pentafluorothio)benzoic acid (Apollo Scientific, 0.42 g, 1.7 mmol) and SOCl2 (1.2 mL, 16.9 mmol) was warmed to reflux and was allowed to stir for 2 hours. The mixture was cooled to ambient temperature and concentrated under reduced pressure. The residue was dissolved in toluene (5 mL) and was concentrated under reduced pressure. This dilution with toluene and concentration was repeated two additional times to remove residual thionyl chloride and afford 3-(pentafluoro-λ6-sulfanyl)benzoyl chloride that was used directly below.
Quantity
0.42 g
Type
reactant
Reaction Step One
Name
Quantity
1.2 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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